GRL0617 Binding Affinity and Competitive Inhibition Constants vs. Covalent Derivatives and Analogs
GRL0617 demonstrates a well-characterized biochemical profile with an IC50 of 0.6 μM and a Ki of 0.49 ± 0.08 μM against SARS-CoV PLpro, establishing it as a potent noncovalent, competitive inhibitor [1]. In contrast, the desamino analog of GRL0617 exhibits nearly 4-fold weaker inhibitory activity with an IC50 of 2.3 μM, while the N-acetylated analog shows an IC50 of 2.6 μM [2]. This represents an approximately 3.8–4.3× loss in potency with minimal structural modification, underscoring the critical importance of the 5-amino group and free amine for optimal binding. The Ki value of 0.49 μM confirms competitive inhibition at the enzyme's active site.
| Evidence Dimension | Enzymatic inhibition potency (IC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | GRL0617: IC50 = 0.6 μM (600 nM), Ki = 0.49 ± 0.08 μM |
| Comparator Or Baseline | Desamino analog: IC50 = 2.3 μM (2,300 nM); N-acetylated analog: IC50 = 2.6 μM (2,600 nM) |
| Quantified Difference | GRL0617 is 3.8–4.3× more potent than the desamino and N-acetylated analogs |
| Conditions | In vitro PLpro enzymatic assay; fluorescence-based substrate cleavage measurement; 25 mM HEPES buffer (pH 7.5) |
Why This Matters
For users requiring a well-characterized PLpro inhibitor with precisely defined potency parameters, GRL0617 provides reproducible, benchmarked biochemical activity that enables reliable cross-study comparisons and structure-activity relationship analyses.
- [1] Ratia K, Pegan S, Takayama J, et al. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci USA. 2008;105(42):16119-16124. View Source
- [2] Sanders BC, Pokhrel S, Labbe AD, et al. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Nat Commun. 2023;14:1733. View Source
